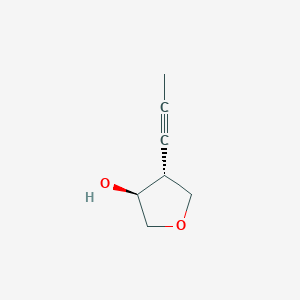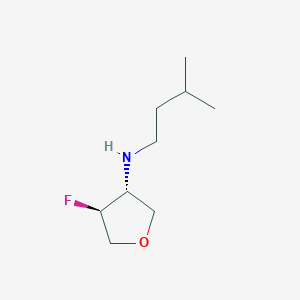
(3,3-二甲基丁基)(2-甲氧基乙基)胺
描述
“(3,3-Dimethylbutan-2-yl)(2-methoxyethyl)amine” is a chemically differentiated building block for organic synthesis and medicinal chemistry . It is traditionally challenging to access and is specifically used for the preparation of drug candidates containing hindered amine motifs .
Synthesis Analysis
The synthesis of this compound is traditionally challenging due to its hindered amine motifs . It provides a chemically differentiated building block for organic synthesis and medicinal chemistry .科学研究应用
Amine-chelated Aryllithium Reagents: Structure and Dynamics
胺螯合的芳基锂试剂,包括与(3,3-二甲基丁基)(2-甲氧基乙基)胺相关的变体,用于在各种溶剂中进行详细的NMR研究,以研究溶液结构。这些化合物具有强烈的螯合作用,并根据溶剂和温度表现出不同的行为。它们对于理解有机锂试剂的动力学和热力学具有重要意义 (Reich et al., 2001)。
衍生物的抗真菌效果
这种化合物的衍生物,如4-甲氧基-N,N-二甲基嘧啶-2-胺,已被合成并确定其对曲霉和黑曲霉等真菌的生物活性。这些衍生物为开发新的抗真菌剂提供了见解 (Jafar et al., 2017)。
自由基阳离子反应中的电喷雾离子化质谱
电喷雾离子化质谱(ESI-MS)用于研究通过自由基阳离子进行的反应,包括涉及(3,3-二甲基丁基)(2-甲氧基乙基)胺的反应。这种技术对于检测和表征溶液中的瞬态中间体至关重要 (Meyer & Metzger, 2003)。
环氧树脂聚合中的热潜伏
与(3,3-二甲基丁基)(2-甲氧基乙基)胺相关的氨基亚胺衍生物被用作甘氧基苯醚(GPE)的聚合的热潜伏引发剂,展示了在聚合化学领域中的重要作用 (Lee, Sanda & Endo, 1997)。
有机光催化剂在聚合中的应用
包括(3,3-二甲基丁基)(2-甲氧基乙基)胺在内的化合物被研究作为有机光催化剂在聚合过程中的应用,特别是在甲基丙烯酸酯的受控自由基聚合中。这些研究对于理解和增强可见光下的聚合技术至关重要 (Xu et al., 2015)。
胺的快速DKR
在一次胺底物的动态动力学分辨(DKR)中,使用了(3,3-二甲基丁基)(2-甲氧基乙基)胺的衍生物。这些研究在合成化学中非常重要,特别是在手性合成和催化的背景下 (Veld et al., 2007)。
属性
IUPAC Name |
N-(2-methoxyethyl)-3,3-dimethylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO/c1-8(9(2,3)4)10-6-7-11-5/h8,10H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDWALYIJCBSGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethylbutan-2-yl)(2-methoxyethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(4-Ethylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1531829.png)




![(3R,4R)-4-{[(oxolan-2-yl)methyl]sulfanyl}oxolan-3-ol](/img/structure/B1531838.png)





![N-[(1-fluorocyclopentyl)methyl]cycloheptanamine](/img/structure/B1531849.png)
![1,3-Dioxo-2-propyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl butyrate](/img/structure/B1531850.png)
![12-(Cyclopropylmethyl)-1,4-dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one](/img/structure/B1531851.png)